(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. Its molecular formula is , and it has a molecular weight of approximately 407.45 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. It is classified under heterocyclic compounds, specifically those containing both nitrogen and carbon in their ring structures, which are often utilized in drug discovery due to their biological activity.
The synthesis of (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves several synthetic steps, including:
These synthetic routes may vary based on the availability of starting materials and desired yield.
The molecular structure of (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be represented using various notations:
InChI=1S/C22H22FN5O2/c1-2-30-12-6-11-25-22(29)18-19-21(27-17-10-4-3-9-16(17)26-19)28(20(18)24)15-8-5-7-14(23)13-15/h3-5,7-10,13H,2,6,11-12,24H2,1H3,(H,25,29)
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
These representations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
The reactivity of (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets:
Understanding these mechanisms requires further biochemical studies to clarify its role in biological systems.
The physical properties of (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
The chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific substituents on the molecule.
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has potential applications in various scientific fields:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4